molecular formula C16H36O9P2 B609894 PEG3-bis-(ethyl phosphonate) CAS No. 160625-24-1

PEG3-bis-(ethyl phosphonate)

Cat. No.: B609894
CAS No.: 160625-24-1
M. Wt: 434.4
InChI Key: ZWTMAYYRMOPOCM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

PEG3-bis-(ethyl phosphonate) is a PEG-based PROTAC linker . The primary targets of this compound are the proteins that are intended to be degraded by the PROTAC . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The mode of action of PEG3-bis-(ethyl phosphonate) involves the exploitation of the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The compound acts as a bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The key biochemical pathway involved in the action of PEG3-bis-(ethyl phosphonate) is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, helping to maintain protein homeostasis within the cell . By directing specific proteins for degradation, PEG3-bis-(ethyl phosphonate) can influence various cellular processes that are regulated by these proteins .

Pharmacokinetics

As a peg-based compound, it is likely to have good water solubility , which could potentially enhance its bioavailability

Result of Action

The result of the action of PEG3-bis-(ethyl phosphonate) is the selective degradation of its target proteins . This can lead to changes in cellular processes that are regulated by these proteins, potentially providing a mechanism for the modulation of disease states .

Action Environment

The action of PEG3-bis-(ethyl phosphonate) is likely to be influenced by various environmental factors. For instance, the efficiency of the ubiquitin-proteasome system can be affected by factors such as temperature, pH, and the presence of other cellular components . Additionally, the hydrophilic nature of the PEG linker can increase the water solubility of the compound in aqueous media , potentially influencing its stability and efficacy

Biochemical Analysis

Biochemical Properties

PEG3-bis-(ethyl phosphonate) plays a significant role in biochemical reactions due to its ability to act as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) . It interacts with various enzymes and proteins, facilitating the degradation of target proteins via the ubiquitin-proteasome system . The compound’s interaction with E3 ubiquitin ligase and target proteins is crucial for its function in PROTAC synthesis .

Cellular Effects

PEG3-bis-(ethyl phosphonate) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been shown to affect the NF-κB signaling pathway, which plays a role in inflammation and immune responses . Additionally, the compound’s role in PROTAC synthesis allows it to selectively degrade target proteins, thereby modulating cellular functions .

Molecular Mechanism

At the molecular level, PEG3-bis-(ethyl phosphonate) exerts its effects through binding interactions with biomolecules . It acts as a non-cleavable linker in bio-conjugation, facilitating the formation of stable complexes between proteins and other molecules . This stability is essential for the effective degradation of target proteins in PROTAC applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PEG3-bis-(ethyl phosphonate) can change over time due to its stability and degradation properties . The compound is stable at -20°C, which ensures its long-term usability in research . Its effects on cellular function may vary depending on the duration of exposure and experimental conditions .

Dosage Effects in Animal Models

The effects of PEG3-bis-(ethyl phosphonate) in animal models vary with different dosages . At lower doses, the compound effectively modulates target protein levels without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research .

Metabolic Pathways

PEG3-bis-(ethyl phosphonate) is involved in metabolic pathways related to protein degradation . It interacts with enzymes and cofactors that facilitate the ubiquitin-proteasome system, thereby influencing metabolic flux and metabolite levels . This interaction is crucial for its role in PROTAC synthesis and targeted protein degradation .

Transport and Distribution

Within cells and tissues, PEG3-bis-(ethyl phosphonate) is transported and distributed through interactions with transporters and binding proteins . Its hydrophilic PEG linker increases its solubility in aqueous media, facilitating its distribution in biological systems . This property is essential for its effective localization and accumulation in target tissues .

Subcellular Localization

PEG3-bis-(ethyl phosphonate) exhibits specific subcellular localization due to its targeting signals and post-translational modifications . These modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects . This localization is critical for its function in PROTAC synthesis and targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PEG3-bis-(ethyl phosphonate) typically involves the reaction of a polyethylene glycol derivative with ethyl phosphonateThe reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of PEG3-bis-(ethyl phosphonate) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography. The compound is usually stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

PEG3-bis-(ethyl phosphonate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

PEG3-bis-(ethyl phosphonate) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PEG3-bis-(ethyl phosphonate) is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and flexibility. This makes it particularly effective as a linker in PROTAC synthesis, enhancing the solubility and stability of the resulting molecules .

Properties

IUPAC Name

1-(2-diethoxyphosphorylethoxy)-2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36O9P2/c1-5-22-26(17,23-6-2)15-13-20-11-9-19-10-12-21-14-16-27(18,24-7-3)25-8-4/h5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTMAYYRMOPOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCOCCOCCOCCP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36O9P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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